molecular formula C15H18N8 B6448641 3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549043-46-9

3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448641
CAS No.: 2549043-46-9
M. Wt: 310.36 g/mol
InChI Key: LHHLMQXJYYDJRB-UHFFFAOYSA-N
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Description

3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine ring, which is further substituted with a dimethylaminopyrimidine group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with piperazine: The pyrazine ring is then reacted with piperazine under suitable conditions to introduce the piperazine moiety.

    Introduction of the dimethylaminopyrimidine group: The final step involves the substitution of the piperazine ring with the dimethylaminopyrimidine group, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazine ring, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line drug used in tuberculosis treatment, featuring a pyrazine ring.

    Piperazine derivatives: Compounds with a piperazine ring, used in various pharmaceutical applications.

    Pyrimidine derivatives: Molecules containing a pyrimidine ring, often used in antiviral and anticancer drugs.

Uniqueness

3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-21(2)15-19-4-3-13(20-15)22-7-9-23(10-8-22)14-12(11-16)17-5-6-18-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHLMQXJYYDJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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